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Abstract

Cordycepin, a naturally occurring adenosine analog derived from Cordyceps species, has
garnered significant scientific interest for its potent immunomodulatory properties. This
technical guide provides an in-depth analysis of the molecular mechanisms through which
cordycepin influences the immune system. It details its effects on key immune cells, including
macrophages, T lymphocytes, and dendritic cells, and elucidates its role in modulating critical
signaling pathways such as NF-kB, MAPK, and JAK-STAT. This document summarizes
quantitative data from various studies, outlines experimental protocols for key assays, and
presents visual diagrams of the signaling cascades to offer a comprehensive resource for
researchers and professionals in drug development.

Introduction

The immune system is a complex network of cells and signaling molecules that work in concert
to defend the host against pathogens and aberrant cells. Dysregulation of this intricate system
can lead to a spectrum of diseases, from autoimmune disorders to cancer. Pharmacological
modulation of immune responses, therefore, represents a critical area of therapeutic
development. Cordycepin (3'-deoxyadenosine) has emerged as a promising bioactive
compound with a wide range of pharmacological activities, including anti-inflammatory, anti-
cancer, and immunomodulatory effects.[1][2] Its structural similarity to adenosine allows it to
interfere with various cellular processes, including signal transduction and gene expression,
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thereby influencing immune cell function.[1] This guide delves into the core mechanisms of
cordycepin’'s immunomodulatory actions, providing a technical foundation for its potential
therapeutic applications.

Modulation of Macrophage Function

Macrophages are pivotal players in both innate and adaptive immunity, exhibiting remarkable
plasticity to polarize into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.
Cordycepin has been shown to significantly influence this polarization and modulate
macrophage effector functions.

Inhibition of Pro-inflammatory Mediators

In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), macrophages
produce a barrage of inflammatory mediators. Cordycepin effectively curtails this response by
inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGEZ2).[3] This inhibition is
achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and
cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.[3] Furthermore, cordycepin
dose-dependently suppresses the secretion of pro-inflammatory cytokines, including tumor
necrosis factor-alpha (TNF-a), interleukin-1 beta (IL-13), and interleukin-6 (IL-6), in LPS-
stimulated macrophages.[3][4]

Promotion of M2 Polarization

Cordycepin actively promotes the phenotypic switch of macrophages from the M1 to the M2
state.[4] While it suppresses the expression of M1-associated cytokines and chemokines like
IL-13, TNF-a, CX3CL1, and RANTES, it upregulates the expression of M2-associated anti-
inflammatory cytokines such as IL-10, IL-1 receptor antagonist (IL-1ra), and transforming
growth factor-beta (TGF-).[5][6] This shift towards an M2 phenotype suggests a role for
cordycepin in resolving inflammation and promoting tissue repair.

Quantitative Data on Macrophage Modulation
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Cordycepin
Parameter Cell Line Stimulant Concentrati  Effect Reference
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Dose-
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inhibition
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PGE2 up to 30
] RAW 264.7 LPS dependent [3]
Production pg/mL o
inhibition
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TNF-a dose-
_ RAW 264.7 LPS 5-40 pg/mL [31[4]
Secretion dependent
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Significant
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Secretion dependent
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IL-6 dose-
_ RAW 264.7 LPS 5-40 pg/mL [4]
Secretion dependent
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_ RAW 264.7 LPS 5-30 pg/mL o [31[4]
Expression inhibition
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, RAW 264.7 LPS T [31[4]
Expression pg/mL inhibition
IL-10 .
) RAW 264.7 LPS 5-40 pg/mL Upregulation [415]
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TGF-B .
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Regulation of T Lymphocyte Activity
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T lymphocytes are central to adaptive immunity, orchestrating cellular and humoral immune
responses. Cordycepin exerts a significant suppressive effect on T cell activation and
proliferation, highlighting its potential in managing T cell-mediated autoimmune and
inflammatory conditions.[7]

Inhibition of T Cell Proliferation and Cytokine Production

Cordycepin has been demonstrated to inhibit the proliferation of splenocytes induced by the T
cell mitogen concanavalin A in a dose-dependent manner.[4][7] This anti-proliferative effect is
accompanied by a reduction in the secretion of both Thl cytokines (IL-2, IFN-y) and Th2
cytokines (IL-4, IL-6).[4] The suppression of IL-2 production is a key mechanism, as this
cytokine is crucial for T cell proliferation and differentiation.[8]

Modulation of T Cell Receptor (TCR) Signaling

The inhibitory effects of cordycepin on T cell activation are mediated, at least in part, through
the modulation of the T cell receptor (TCR) signaling pathway.[4][8] It has been shown to inhibit
the phosphorylation of key downstream signaling molecules such as TAP-70 and Erk, which
are essential for transducing the activation signal from the TCR.[4] By interfering with this initial
signaling cascade, cordycepin effectively dampens excessive T cell activation.[8]

Quantitative Data on T Cell Modulation
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Cordycepin
Parameter Cell Type Stimulant Concentrati  Effect Reference
on
_ Dose-
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) ) dependent 41071
Proliferation Splenocytes A pg/mL
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IL-2 Mouse Concanavalin 10, 20, 40 ]

) Reduction [4]
Secretion Splenocytes A pg/mL
IFN-y Mouse Concanavalin 10, 20, 40 )

) Reduction [4]
Secretion Splenocytes A pg/mL
IL-4 Mouse Concanavalin 10, 20, 40 ]

) Reduction [4]
Secretion Splenocytes A pg/mL
IL-6 Mouse Concanavalin 10, 20, 40 )

) Reduction [4]
Secretion Splenocytes A pg/mL

Influence on Dendritic Cell Maturation

Dendritic cells (DCs) are professional antigen-presenting cells that bridge innate and adaptive
immunity. The maturation state of DCs is critical in determining the nature of the subsequent T
cell response. While some studies on Cordyceps extracts suggest a promotion of DC
maturation, leading to enhanced T cell activation, the specific effects of purified cordycepin on
this process require further elucidation.[9][10] Water extracts of Cordyceps militaris have been
shown to induce the maturation of murine bone marrow-derived dendritic cells, as evidenced
by the increased expression of co-stimulatory molecules (CD40, CD80, CD86) and MHC class
I molecules.[9] This matured phenotype was associated with a decreased endocytic capacity
and an increased production of IL-12, a key cytokine for driving Th1 responses.[9]

Core Signaling Pathways Modulated by Cordycepin

Cordycepin's immunomodulatory effects are underpinned by its ability to interfere with several
key intracellular signaling pathways that regulate inflammation and immune cell activation.

NF-kB Signaling Pathway
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The Nuclear Factor-kappa B (NF-kB) pathway is a central regulator of pro-inflammatory gene
expression. Cordycepin is a potent inhibitor of NF-kB activation in various immune cells.[3][4]
In LPS-stimulated macrophages, cordycepin prevents the degradation of the inhibitory protein
IKBa, thereby blocking the nuclear translocation of the p65 subunit of NF-kB.[3][11] This
inhibition of NF-kB is a key mechanism underlying the suppression of INOS, COX-2, and pro-
inflammatory cytokine expression.[3][4] Further studies have revealed that cordycepin can
also suppress the ubiquitination of IKKy, a critical step in the activation of the IKK complex that
phosphorylates IkBa.[11]
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Caption: Cordycepin's inhibition of the NF-kB signaling pathway.
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MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKS), including p38, extracellular signal-regulated kinase
(ERK), and c-Jun N-terminal kinase (JNK), are crucial for transducing extracellular signals to
the nucleus to regulate inflammatory responses. Cordycepin has been shown to suppress the
LPS-induced phosphorylation of p38, ERK, and JNK in macrophages.[3][12] This inhibition of
MAPK activation contributes to its anti-inflammatory effects by reducing the expression of pro-
inflammatory genes.[3] The suppression of the MAPK pathway by cordycepin is linked to its
ability to interfere with the interaction between LPS and Toll-like receptor 4 (TLR4), an
upstream receptor in the MAPK activation cascade.[3]
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Caption: Cordycepin's modulation of the MAPK signaling pathway.

JAK-STAT Signaling Pathway
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The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a
principal signaling cascade for a wide array of cytokines and growth factors, playing a critical
role in immune cell development, differentiation, and activation.[13] While the direct and
extensive effects of cordycepin on the JAK-STAT pathway in immune cells are still an area of
active research, some studies have indicated its involvement. For instance, cordycepin has
been shown to activate the JAK2/STAT3 signaling pathway in embryonic stem cells, which is
crucial for maintaining pluripotency.[14] In the context of immunity, the JAK-STAT pathway is
essential for mediating the effects of cytokines that are modulated by cordycepin, such as IL-6
and IL-10.[13] Therefore, it is plausible that cordycepin's immunomodulatory effects are, in
part, mediated through its influence on this pathway, although more direct evidence in immune
cells is needed.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the studies
cited in this guide.

Cell Culture and Treatment

e Cell Lines: Murine macrophage cell line RAW 246.7 and murine microglial cell line BV2 are
frequently used to study the anti-inflammatory effects of cordycepin.[4][15] For T cell
studies, primary mouse splenocytes or Jurkat cells are often utilized.[7][8]

» Stimulation: Lipopolysaccharide (LPS) at concentrations ranging from 100 ng/mL to 1 pg/mL
is commonly used to induce an inflammatory response in macrophages and microglial cells.
[3][5] Concanavalin A (ConA) is used as a mitogen to stimulate T cell proliferation.[7]

e Cordycepin Treatment: Cells are typically pre-treated with varying concentrations of
cordycepin (ranging from 5 to 40 pg/mL) for a specific duration (e.g., 1 hour) before the
addition of the inflammatory stimulus.[3][5]

Measurement of Inflammatory Mediators

« Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the cell
culture supernatant is measured using the Griess reagent assay.[3]

© 2025 BenchChem. All rights reserved. 10/ 15 Tech Support


https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2023.1110765/full
https://www.benchchem.com/product/b1669437?utm_src=pdf-body
https://www.benchchem.com/product/b1669437?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7010772/
https://www.benchchem.com/product/b1669437?utm_src=pdf-body
https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2023.1110765/full
https://www.benchchem.com/product/b1669437?utm_src=pdf-body
https://www.benchchem.com/product/b1669437?utm_src=pdf-body
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.575704/full
https://pubmed.ncbi.nlm.nih.gov/20937401/
https://pubmed.ncbi.nlm.nih.gov/23927879/
https://pubmed.ncbi.nlm.nih.gov/32105161/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4206205/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2816959/
https://pubmed.ncbi.nlm.nih.gov/23927879/
https://www.benchchem.com/product/b1669437?utm_src=pdf-body
https://www.benchchem.com/product/b1669437?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4206205/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2816959/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4206205/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Enzyme-Linked Immunosorbent Assay (ELISA): The levels of secreted cytokines (e.g., TNF-
a, IL-1B, IL-6, IL-10) in the culture medium are quantified using commercially available ELISA
kits.[3][7]

o Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and Quantitative Real-Time
PCR (gPCR): The mRNA expression levels of target genes (e.g., INOS, COX-2, cytokines)
are determined by RT-PCR or gPCR.[3][5]

Western Blot Analysis

¢ Protein Extraction: Whole-cell lysates, as well as cytoplasmic and nuclear fractions, are
prepared from treated and untreated cells.

e Immunoblotting: Protein samples are separated by SDS-PAGE, transferred to a membrane,
and probed with specific primary antibodies against target proteins (e.g., p-p38, p-ERK, p-
JNK, IkBa, p65) and corresponding secondary antibodies.[3][11] The protein bands are
visualized using an enhanced chemiluminescence detection system.[3]

Experimental Workflow
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Caption: A generalized experimental workflow for studying cordycepin's immunomodulatory
effects.

Conclusion and Future Directions
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Cordycepin demonstrates multifaceted immunomodulatory activities, primarily characterized
by a potent anti-inflammatory profile. Its ability to suppress the production of pro-inflammatory
mediators in macrophages, inhibit T cell activation, and modulate key signaling pathways like
NF-kB and MAPK underscores its therapeutic potential for a range of inflammatory and
autoimmune diseases.[2] The promotion of M2 macrophage polarization further suggests a role
in the resolution of inflammation and tissue healing.

For drug development professionals, cordycepin represents a compelling lead compound.
Future research should focus on:

 Clinical Trials: While preclinical data are robust, well-designed clinical trials are necessary to
establish the safety and efficacy of cordycepin in human inflammatory diseases.[16][17]

e Pharmacokinetics and Bioavailability: Studies on cordycepin derivatives and novel delivery
systems are warranted to improve its metabolic stability and bioavailability.[2]

o Targeted Delivery: Developing strategies for the targeted delivery of cordycepin to specific
immune cell populations or inflamed tissues could enhance its therapeutic efficacy and
minimize potential off-target effects.

o JAK-STAT Pathway Elucidation: A more in-depth investigation into the direct effects of
cordycepin on the JAK-STAT pathway in different immune cells will provide a more
complete picture of its immunomodulatory mechanisms.

In conclusion, the comprehensive data presented in this guide highlight cordycepin as a
significant natural product with well-defined mechanisms for modulating immune responses.
Continued research and development in this area are poised to unlock its full therapeutic
potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://www.benchchem.com/product/b1669437?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33090621/
https://www.benchchem.com/product/b1669437?utm_src=pdf-body
https://www.benchchem.com/product/b1669437?utm_src=pdf-body
https://www.springermedizin.de/immunomodulatory-effects-of-a-mycelium-extract-of-cordyceps-paec/16585266
https://www.clinicaltrials.gov/study/NCT02814617
https://www.benchchem.com/product/b1669437?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33090621/
https://www.benchchem.com/product/b1669437?utm_src=pdf-body
https://www.benchchem.com/product/b1669437?utm_src=pdf-body
https://www.benchchem.com/product/b1669437?utm_src=pdf-body
https://www.benchchem.com/product/b1669437?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1. Cordycepin for Health and Wellbeing: A Potent Bioactive Metabolite of an
Entomopathogenic Medicinal Fungus Cordyceps with Its Nutraceutical and Therapeutic
Potential - PMC [pmc.ncbi.nlm.nih.gov]

2. Anti-inflammatory effects of cordycepin: A review - PubMed [pubmed.ncbi.nim.nih.gov]

3. Anti-inflammatory effects of cordycepin in lipopolysaccharide-stimulated RAW 264.7
macrophages through Toll-like receptor 4-mediated suppression of mitogen-activated protein
kinases and NF-kB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

4. Frontiers | Trends in the Immunomodulatory Effects of Cordyceps militaris: Total Extracts,
Polysaccharides and Cordycepin [frontiersin.org]

5. Role of Cordycepin and Adenosine on the Phenotypic Switch of Macrophages via Induced
Anti-inflammatory Cytokines - PMC [pmc.ncbi.nim.nih.gov]

6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

7. Suppression of T-cell activation in vitro and in vivo by cordycepin from Cordyceps militaris
- PubMed [pubmed.ncbi.nim.nih.gov]

8. Cordycepin exhibits a suppressive effect on T cells through inhibiting TCR signaling
cascade in CFA-induced inflammation mice model - PubMed [pubmed.ncbi.nim.nih.gov]

9. Water extract of Cordyceps militaris enhances maturation of murine bone marrow-derived
dendritic cells in vitro - PubMed [pubmed.ncbi.nim.nih.gov]

10. Trends in the Immunomodulatory Effects of Cordyceps militaris: Total Extracts,
Polysaccharides and Cordycepin - PMC [pmc.ncbi.nim.nih.gov]

11. Cordycepin suppresses TNF-a-induced NF-kB activation by reducing p65 transcriptional
activity, inhibiting IkBa phosphorylation, and blocking IKKy ubiquitination - PubMed
[pubmed.ncbi.nim.nih.gov]

12. Cordycepin Protects against Hepatic Ischemia/Reperfusion Injury via Inhibiting
MAPK/NF-kB Pathway - PMC [pmc.ncbi.nim.nih.gov]

13. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic
regimens [frontiersin.org]

14. The novel application of cordycepin in maintaining stem cell pluripotency and increasing
IPS cell generation efficiency - PMC [pmc.ncbi.nlm.nih.gov]

15. Anti-inflammatory effects of cordycepin via suppression of inflammatory mediators in BV2
microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

16. Immunomodulatory effects of a mycelium extract of Cordyceps (Paecilomyces hepiali;
CBG-CS-2): a randomized and double-blind clinical trial | springermedizin.de
[springermedizin.de]

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7356751/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7356751/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7356751/
https://pubmed.ncbi.nlm.nih.gov/33090621/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4206205/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4206205/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4206205/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.575704/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.575704/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC2816959/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2816959/
https://pdfs.semanticscholar.org/ddb7/65a7a7880dd755a9c4e7d6dbd5ad928daf2a.pdf
https://pubmed.ncbi.nlm.nih.gov/23927879/
https://pubmed.ncbi.nlm.nih.gov/23927879/
https://pubmed.ncbi.nlm.nih.gov/32105161/
https://pubmed.ncbi.nlm.nih.gov/32105161/
https://pubmed.ncbi.nlm.nih.gov/16462045/
https://pubmed.ncbi.nlm.nih.gov/16462045/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7735063/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7735063/
https://pubmed.ncbi.nlm.nih.gov/23102662/
https://pubmed.ncbi.nlm.nih.gov/23102662/
https://pubmed.ncbi.nlm.nih.gov/23102662/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9744625/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9744625/
https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2023.1110765/full
https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2023.1110765/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7010772/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7010772/
https://pubmed.ncbi.nlm.nih.gov/20937401/
https://pubmed.ncbi.nlm.nih.gov/20937401/
https://www.springermedizin.de/immunomodulatory-effects-of-a-mycelium-extract-of-cordyceps-paec/16585266
https://www.springermedizin.de/immunomodulatory-effects-of-a-mycelium-extract-of-cordyceps-paec/16585266
https://www.springermedizin.de/immunomodulatory-effects-of-a-mycelium-extract-of-cordyceps-paec/16585266
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e 17. ClinicalTrials.gov [clinicaltrials.gov]

 To cite this document: BenchChem. [Cordycepin's Role in Modulating Immune Responses: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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